molecular formula C15H14N2O5S B14192007 Formamide, N-[[(4-methylphenyl)sulfonyl](4-nitrophenyl)methyl]- CAS No. 850011-51-7

Formamide, N-[[(4-methylphenyl)sulfonyl](4-nitrophenyl)methyl]-

Katalognummer: B14192007
CAS-Nummer: 850011-51-7
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: ZIRGPAADGQNNCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-[(4-methylphenyl)sulfonylmethyl]- is a complex organic compound that belongs to the class of sulfonamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[(4-methylphenyl)sulfonylmethyl]- typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Formamide, N-[(4-methylphenyl)sulfonylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Formamide, N-[(4-methylphenyl)sulfonylmethyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Formamide, N-[(4-methylphenyl)sulfonylmethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Formamide, N-[(4-methylphenyl)sulfonylmethyl]- is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

850011-51-7

Molekularformel

C15H14N2O5S

Molekulargewicht

334.3 g/mol

IUPAC-Name

N-[(4-methylphenyl)sulfonyl-(4-nitrophenyl)methyl]formamide

InChI

InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)15(16-10-18)12-4-6-13(7-5-12)17(19)20/h2-10,15H,1H3,(H,16,18)

InChI-Schlüssel

ZIRGPAADGQNNCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.